Uralsaponin A Uralsaponin A Glycyrrhizin is a natural product found in Glycyrrhiza uralensis and Glycyrrhiza inflata with data available.
Brand Name: Vulcanchem
CAS No.: 103000-77-7
VCID: VC20786695
InChI: InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Molecular Formula: C42H62O16
Molecular Weight: 822.9 g/mol

Uralsaponin A

CAS No.: 103000-77-7

Cat. No.: VC20786695

Molecular Formula: C42H62O16

Molecular Weight: 822.9 g/mol

* For research use only. Not for human or veterinary use.

Uralsaponin A - 103000-77-7

Specification

CAS No. 103000-77-7
Molecular Formula C42H62O16
Molecular Weight 822.9 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1
Standard InChI Key LPLVUJXQOOQHMX-MOGLOQIBSA-N
Isomeric SMILES C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O
SMILES CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Colorform Crystals from glacial acetic acid
PLATES OR PRISMS FROM ACETIC ACID
Melting Point 220 °C decomposes

Introduction

Chemical Identity and Structural Characteristics

Uralsaponin A is classified as a triterpene saponin, belonging to a larger group of glycosylated derivatives of triterpene sapogenins. These compounds are characterized by their complex structure typically based on oleanane, ursane, taraxastane, and related triterpene skeletons .

Basic Chemical Information

The fundamental chemical parameters of Uralsaponin A are summarized in the following table:

ParameterValue
Chemical NameUralsaponin A
IUPAC Name3-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-2)glucuronopyranoside
CAS Registry Number103000-77-7
Molecular FormulaC₄₂H₆₂O₁₆
Molecular Weight822.945 g/mol
Wikidata IdentifierQ105155231
Metabolomics Workbench ID68167

The chemical structure of Uralsaponin A features a triterpene aglycone (sapogenin) moiety linked to sugar components, specifically glucuronopyranosyl units, through glycosidic bonds . The core structure is based on the oleanane skeleton with characteristic functional groups including hydroxyl and carboxyl moieties that contribute to its biological activities.

Structural Classification

As a triterpene saponin, Uralsaponin A exhibits the typical structural features of this class of compounds:

  • An oleanane-type triterpene skeleton

  • A 3-hydroxy-11-oxoolean-12-en-30-oic acid aglycone

  • Two glucuronic acid units connected through a 1→2 glycosidic linkage

  • The glycosidic bond connecting the sugar moiety to the 3-hydroxyl position of the aglycone

Natural Sources and Isolation

Botanical Sources

Uralsaponin A is primarily isolated from the roots of Glycyrrhiza uralensis Fisch., commonly known as Chinese licorice or Gan Cao. This plant belongs to the Fabaceae family and has been widely used in traditional Chinese medicine for centuries . The compound derives its name from the species epithet "uralensis," reflecting its botanical origin.

Isolation Techniques

The isolation of Uralsaponin A typically involves several chromatographic steps:

  • Extraction of plant material using appropriate solvents (methanol, ethanol, or water)

  • Fractionation using column chromatography

  • Purification through techniques such as:

    • High-Performance Liquid Chromatography (HPLC)

    • Ion chromatography

    • Pulsed amperometric detection methods

Modern analytical approaches for the characterization of Uralsaponin A and related compounds include two-dimensional liquid chromatography coupled with mass spectrometry, which provides enhanced separation and identification capabilities for complex mixtures of saponins .

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Several analytical approaches have been developed for the identification and quantification of Uralsaponin A:

Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed for the analysis of Uralsaponin A, with parameters typically including:

  • Stationary phase: C18 or specialized columns

  • Mobile phase: Gradient elution using combinations of water, acetonitrile, or methanol with modifiers

  • Detection: UV, DAD (Diode Array Detection), or MS (Mass Spectrometry)

Comprehensive Two-Dimensional Liquid Chromatography

Advanced analytical methods such as comprehensive two-dimensional liquid chromatography (LC×LC) have been applied for the analysis of complex mixtures containing saponins from licorice. This technique offers superior resolution and peak capacity compared to one-dimensional methods .

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in structure elucidation of Uralsaponin A, providing detailed information about:

  • Carbon skeleton and functional groups (¹³C NMR)

  • Hydrogen environments and connectivity (¹H NMR)

  • Glycosidic linkages and sugar moieties (2D NMR techniques)

Mass Spectrometry

Mass spectrometric analysis of Uralsaponin A provides valuable information regarding:

  • Molecular weight confirmation

  • Fragmentation patterns characteristic of the triterpene skeleton

  • Identification of sugar components and their sequence in the glycosidic chain

Research Applications and Future Perspectives

Pharmaceutical Research

The structural characteristics and biological activities of Uralsaponin A position it as a compound of interest in various pharmaceutical research areas:

  • Antiviral drug development

  • Anti-inflammatory therapeutics

  • Natural product-based medicine

Analytical Standards

Uralsaponin A serves as an important analytical standard for quality control of licorice-based preparations and products, enabling:

  • Authentication of botanical materials

  • Standardization of herbal preparations

  • Quality assurance of traditional medicine formulations

Structure-Activity Relationship Studies

The well-defined structure of Uralsaponin A provides a foundation for structure-activity relationship studies aimed at:

  • Identifying essential structural features for biological activity

  • Developing semi-synthetic derivatives with enhanced properties

  • Understanding the pharmacophore requirements for specific therapeutic targets

Comparative Analysis with Related Compounds

Relationship to Other Uralsaponins

Uralsaponin A represents one member of a larger family of structurally related compounds, including Uralsaponin B, C, and M-Y. The following table compares key properties of selected uralsaponins:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Biological Activities
Uralsaponin AC₄₂H₆₂O₁₆822.9453-hydroxy-11-oxoolean-12-en-30-oic acid with diglucuronideNot specifically reported in search results
Uralsaponin BC₄₂H₆₂O₁₆822.932Triterpene saponin with oleanane backboneNot specifically reported in search results
Uralsaponin CNot providedNot providedNot providedAnti-inflammatory, antioxidant, antimicrobial properties

Relationship to Other Licorice Compounds

Licorice contains numerous bioactive compounds beyond uralsaponins, including:

  • Glycyrrhizin (a major triterpenoid saponin)

  • Flavonoids and isoflavonoids

  • Coumarins and other phenolic compounds

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